![molecular formula C5H5ClN6 B12936612 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine CAS No. 7252-17-7](/img/structure/B12936612.png)
7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine is a heterocyclic compound with a molecular formula of C5H3ClN4. This compound is part of the triazolopyrimidine family, known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
科学的研究の応用
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications:
作用機序
The mechanism of action of 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
- 7-chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,2,4-triazolo[4,3-a]pyrazine derivatives
Uniqueness
Compared to similar compounds, 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine is unique due to its specific substitution pattern and the presence of both chlorine and amino groups.
特性
CAS番号 |
7252-17-7 |
|---|---|
分子式 |
C5H5ClN6 |
分子量 |
184.59 g/mol |
IUPAC名 |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine |
InChI |
InChI=1S/C5H5ClN6/c6-3-2(7)4-10-11-5(8)12(4)1-9-3/h1H,7H2,(H2,8,11) |
InChIキー |
LBAZMWQDPLRPTI-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(C2=NN=C(N21)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


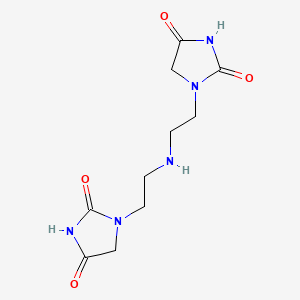
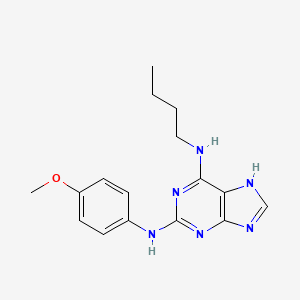
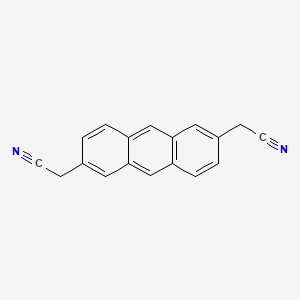
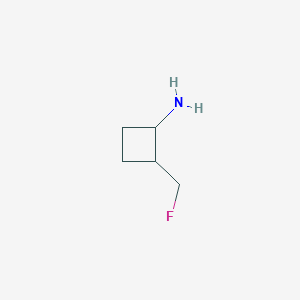
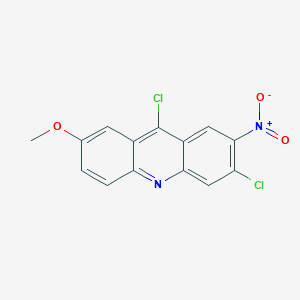
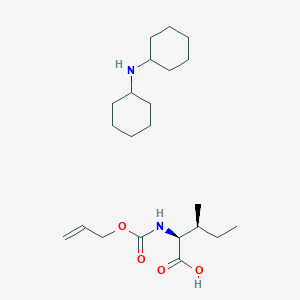
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)
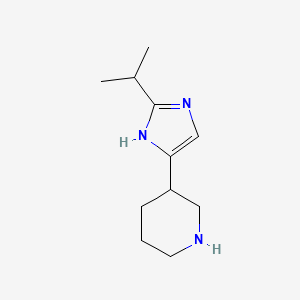

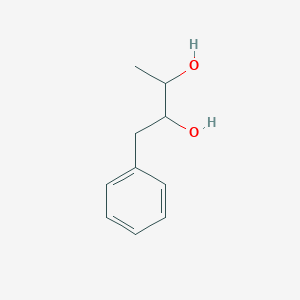
![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)

![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
